2-Fluoropropene is an organic compound with the chemical formula C₃H₅F. It is a colorless gas that is classified as a haloalkene, specifically an alkene containing a fluorine atom. The compound features a double bond between the second and third carbon atoms in its chain, which contributes to its reactivity and distinct chemical properties. The molecular structure can be represented as follows:
textH F \ / C / \ H C = C / \ H H
2-Fluoropropene is primarily used in various industrial applications, particularly as a building block in the synthesis of fluorinated compounds and polymers. Its unique properties, such as low boiling point and high reactivity, make it an important compound in organic synthesis and materials science.
There is no current research available on the specific mechanism of action of 2-fluoropropene in biological systems.
While the primary focus of research on 2-Fluoropropene lies in atmospheric chemistry, there are limited investigations into its potential applications in other scientific fields.
Several methods exist for synthesizing 2-fluoropropene:
2-Fluoropropene has several important applications:
Interaction studies have focused on the atmospheric degradation of 2-fluoropropene. Research indicates that it reacts with hydroxyl radicals and chlorine atoms, leading to various degradation products that may influence its environmental impact . Understanding these interactions is critical for assessing the compound's role in atmospheric chemistry and potential contributions to ozone depletion.
Several compounds share structural similarities with 2-fluoropropene. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-Fluoropropene | C₃H₅F | Has the fluorine atom at the first carbon; different reactivity profile. |
| 3-Fluoropropene | C₃H₅F | Fluorine at the third carbon; distinct steric effects. |
| Vinyl Fluoride | C₂H₃F | A simpler structure with only two carbons; used in polymer production. |
| Perfluoropropylene | C₃F₆ | Fully fluorinated version; exhibits very different properties due to complete substitution of hydrogen atoms. |
Each of these compounds exhibits unique chemical behaviors based on their structure and functional groups, making them suitable for different applications in organic synthesis and materials science.
The earliest routes to 2-fluoropropene relied on halogenated precursors. A two-step process involving 2,2-difluoropropane pyrolysis at 731°C achieved 42% conversion with 90% yield. This thermal dehydrofluorination mirrors the production of vinyl fluoride from 1,1-difluoroethane. Alternatively, 1,2-dichloro-2-fluoropropane dechlorination using magnesium in anhydrous ether yielded 68% 2-fluoropropene. While effective, these methods suffer from harsh conditions, poor atom economy, and safety risks associated with high-temperature HF elimination.
Notably, the infrared spectrum of 2-fluoropropene (C–F stretch: 1080 cm⁻¹, C=C stretch: 1640 cm⁻¹) confirms its structural identity. Gas-phase molecular weight determinations (59.7 vs. theoretical 60.07) further validate purity.
Transition-metal catalysis has enabled milder, regioselective fluorination:
Silver-catalyzed decarboxylative fluorination of poly(acrylic acid) with Selectfluor in water produces poly(vinyl fluoride-co-acrylic acid) copolymers. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| [Selectfluor] | 1.5 equiv | 74% fluorination |
| [AgNO₃] | 10 mol% | 68% conversion |
| Temperature | 25°C | Minimal side rxns |
This method achieves controlled fluorination (Đ = 1.2–1.4) via a radical chain mechanism:
Continuous flow systems address scalability and safety:
Regioselectivity remains a critical hurdle:
The reaction of 2-fluoropropene with Cl atoms occurs primarily through two competing pathways: addition to unsaturated carbons (Cα or Cβ) and hydrogen abstraction from the methyl or fluorinated groups. Experimental studies using Fourier-transform infrared (FTIR) spectroscopy in a 1080 L photoreactor identified acetyl fluoride (CH₃COF) and formyl chloride (HCOCl) as primary products, with yields of 106 ± 10% and 100 ± 11%, respectively [1]. These products arise exclusively from addition channels, as abstraction pathways exhibit submerged transition states with higher energy barriers (≥5 kcal/mol) compared to addition [5].
Electronic structure calculations at the BMK, M06, and M062X/D3 levels confirm that Cl addition to Cα forms the CH₃CFClCH₂ intermediate, which undergoes rapid β-scission to yield CH₃COF and HCl. Conversely, addition to Cβ produces a less stable CH₃CFCH₂Cl intermediate, which isomerizes to the Cα-adduct via a low-energy transition state (ΔG‡ ≈ 2.3 kcal/mol) [1]. Hydrogen abstraction from the methyl group, though exothermic (ΔrH = −12.4 kcal/mol), is kinetically disfavored due to a higher activation energy (ΔG‡ ≈ 8.7 kcal/mol) [5].
Density functional theory (DFT) simulations at the M06-2X/6-311++G(d,p) level provide detailed insights into the transition states governing Cl-atom reactions. The addition to Cα proceeds through a concerted asynchronous transition state (TS1), where Cl approaches Cα (2.18 Å) while the adjacent Cβ─H bond elongates (1.32 Å) [1]. In contrast, the Cβ-addition transition state (TS2) exhibits greater asynchronicity, with a Cl─Cβ distance of 2.35 Å and partial double-bond character between Cα and Cβ [5].
Potential energy surface (PES) analyses reveal that TS1 lies 3.2 kcal/mol below TS2, favoring Cα-addition. Both pathways converge to a common CH₃CFClCH₂ intermediate, which decomposes via C─Cl bond cleavage. The abstraction channel, though thermodynamically favorable (ΔrG = −9.8 kcal/mol), is impeded by a submerged transition state (ΔG‡ = 10.1 kcal/mol) that requires significant H─Cl bond polarization [1] [5].
Hydroxyl radical (- OH) oxidation of 2-fluoropropene proceeds via addition to Cα or Cβ and hydrogen abstraction. Kinetic studies at 298 K using M06-2X/6-311++G(d,p) calculations show a total rate constant of 2.01 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, with Cα- and Cβ-addition contributing 85.1% and 14.2%, respectively [3]. The hydrogen abstraction channel contributes negligibly (0.7%) due to a high activation barrier (ΔG‡ = 14.3 kcal/mol) [3].
The Cα-addition pathway forms the CH₃CF(OH)CH₂ radical, which undergoes O₂ addition and subsequent decomposition to acetyl fluoride (CH₃COF) and formaldehyde (HCHO). Cβ-addition yields the CH₃CFCH₂OH radical, which decomposes to formyl fluoride (HCOF) and CH₃ radicals [3]. The dominance of Cα-addition is attributed to its lower activation energy (ΔG‡ = 4.2 kcal/mol) compared to Cβ-addition (ΔG‡ = 6.1 kcal/mol) [3].
Rate constants for Cl- and - OH-initiated reactions exhibit strong temperature dependence. For Cl reactions, canonical transition state theory (CTST) predicts an overall rate constant of 1.07 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K, increasing to 3.89 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 450 K [5]. The Arrhenius expression for the Cl reaction is:
$$
k(T) = 3.06 \times 10^{-12} \cdot e^{-503/T} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}
$$
validated by gas chromatography (GC) and FTIR experiments [4].
For - OH reactions, the rate constant follows:
$$
k(T) = 2.2 \times 10^{-12} \cdot e^{-(890 \pm 60)/T} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}
$$
with a negative temperature coefficient observed below 300 K [3].
| Temperature (K) | k(Cl) (cm³ molecule⁻¹ s⁻¹) | k(- OH) (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| 250 | 8.3 × 10⁻¹¹ | 3.1 × 10⁻¹¹ |
| 298 | 1.07 × 10⁻¹⁰ | 2.01 × 10⁻¹¹ |
| 450 | 3.89 × 10⁻¹⁰ | 1.2 × 10⁻¹⁰ |
Branching ratios for Cl and - OH reactions were determined using master equation simulations and variational transition state theory (VTST). For Cl-initiated degradation:
In - OH reactions:
The dominance of addition channels is attributed to their lower activation energies and higher exothermicity (ΔrH = −28.5 kcal/mol for Cα-addition vs. −22.1 kcal/mol for abstraction) [1] [3].
2-Fluoropropene undergoes atmospheric degradation through multiple pathways involving various tropospheric oxidants, with hydroxyl radicals and chlorine atoms being the primary initiators of its oxidation [1] [2]. The degradation mechanisms have been extensively studied using both experimental and computational approaches, revealing complex reaction networks that determine the compound's atmospheric fate.
The reaction of 2-fluoropropene with hydroxyl radicals represents the dominant atmospheric degradation pathway during daytime conditions [3] [4]. Detailed density functional theory calculations using the M06-2X/6-311++G(d,p) level of theory have revealed that the overall rate constant for this reaction is 2.01 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K [4]. The reaction proceeds primarily through addition mechanisms rather than hydrogen abstraction pathways.
The hydroxyl radical can add to either the α-carbon (C₁) or β-carbon (C₂) of the double bond in 2-fluoropropene [3] [4]. Branching ratio calculations indicate that addition to the α-carbon accounts for 85.1% of the total reaction, while addition to the β-carbon contributes 14.2% [4]. Hydrogen abstraction channels have negligible contributions to the overall reaction rate, accounting for less than 1% of the total reactivity.
Following the initial addition step, the resulting hydroxyalkyl radicals rapidly react with molecular oxygen to form peroxy radicals [3]. These peroxy radicals then undergo further reactions in the presence of nitrogen oxides, leading to the formation of alkoxy radicals that decompose via carbon-carbon bond cleavage to produce the observed primary products: acetyl fluoride (CH₃CFO) and formaldehyde (HCHO) [3].
Chlorine atom initiated oxidation of 2-fluoropropene is particularly relevant in coastal and marine environments, where elevated chlorine atom concentrations can occur during dawn conditions [1] [2]. The overall rate constant for the reaction of 2-fluoropropene with chlorine atoms is 1.07 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K [1], approximately five times faster than the hydroxyl radical reaction.
Experimental studies using Fourier transform infrared spectroscopy have identified acetyl fluoride and formyl chloride as the primary products of chlorine atom initiated oxidation, with molar yields of (106 ± 10)% and (100 ± 11)%, respectively [2]. The reaction mechanism involves initial chlorine atom addition to the double bond, followed by reaction with molecular oxygen and subsequent decomposition of the resulting chloroalkoxy radicals.
Computational studies have explored both addition and abstraction pathways for the chlorine atom reaction [1]. While hydrogen abstraction from the α-carbon is thermodynamically more favorable, kinetic calculations reveal that chlorine atom addition to both α- and β-carbons is kinetically dominant. The potential energy surface analysis indicates that all reaction channels are exothermic and thermodynamically feasible.
The atmospheric degradation of 2-fluoropropene involves complex secondary radical chemistry following the initial oxidation step [1] [5]. In the presence of nitrogen oxides, the peroxy radicals formed after the initial addition reaction undergo further transformations that influence the final product distribution.
Computational studies have investigated the degradation pathways of the product radicals formed after chlorine atom addition [1]. The aerial degradation of these radicals in the presence of nitrogen oxide radicals leads to the formation of secondary products including 2-chloroacetyl fluoride (CF(O)CH₂Cl), carbonic chloride fluoride (CFCl(O)), and formaldehyde (HCHO) [1]. These computational predictions provide insights into the complete atmospheric fate of 2-fluoropropene and its intermediates.
Computational modeling studies have employed various theoretical approaches to determine the atmospheric lifetime of 2-fluoropropene [1] [4]. These studies utilize density functional theory calculations, transition state theory, and atmospheric chemistry modeling to predict the compound's behavior in the atmosphere.
Density functional theory calculations using the M06-2X functional with extended basis sets have been employed to determine rate constants for the key atmospheric reactions of 2-fluoropropene [1] [4]. The calculations provide detailed information about reaction mechanisms, transition states, and thermodynamic properties of the reaction systems.
The computational studies have explored the potential energy surfaces for both hydroxyl radical and chlorine atom reactions [1] [4]. These calculations reveal the energetic preferences for different reaction pathways and provide the foundation for calculating temperature-dependent rate constants.
Atmospheric chemistry models incorporate the calculated rate constants and reaction mechanisms to predict the fate of 2-fluoropropene under various atmospheric conditions [1] [4]. These models consider the competition between different removal processes and the influence of environmental factors such as temperature, humidity, and oxidant concentrations.
The modeling results consistently predict very short atmospheric lifetimes for 2-fluoropropene, ranging from 0.6 to 10.8 days depending on the dominant removal mechanism [1] [4]. These predictions are consistent with experimental observations and support the classification of 2-fluoropropene as a very short-lived substance.
The atmospheric oxidation of 2-fluoropropene leads to the formation of various secondary products that have their own atmospheric chemistry and environmental implications [1] [2] [3]. Understanding the formation and fate of these secondary products is crucial for assessing the overall environmental impact of 2-fluoropropene emissions.
The primary products of 2-fluoropropene oxidation include acetyl fluoride, formaldehyde, and formyl chloride, depending on the initiating oxidant [2] [3]. These products are formed with high molar yields, indicating efficient conversion of the parent compound to these intermediates.
Acetyl fluoride (CH₃CFO) is the major product of hydroxyl radical initiated oxidation, formed with a yield of (98 ± 5)% [3]. This compound subsequently undergoes hydrolysis in the atmosphere to form acetic acid and hydrogen fluoride. Formaldehyde is produced as a co-product with acetyl fluoride, with yields of (89 ± 7)% [3].
The secondary products of 2-fluoropropene oxidation undergo further atmospheric transformations that influence their environmental fate [1] [3]. Formaldehyde, being a highly reactive compound, participates in photochemical reactions that contribute to ozone formation and the production of other secondary pollutants.
Computational studies have predicted the formation of additional secondary products from the chlorine atom initiated oxidation pathway [1]. These include 2-chloroacetyl fluoride and carbonic chloride fluoride, which represent further oxidation products of the initial chloroalkoxy radicals formed in the reaction mechanism.
The ultimate degradation products of 2-fluoropropene atmospheric oxidation are carbon dioxide and hydrogen fluoride [1] [3]. These stable end products represent the complete mineralization of the organic carbon and the release of the fluorine atom as hydrogen fluoride.
The formation of hydrogen fluoride as an ultimate product raises considerations about the potential for atmospheric acidity and environmental deposition [3]. However, the relatively small quantities involved, given the short atmospheric lifetime of 2-fluoropropene, suggest that the environmental impact of these ultimate products is likely to be minimal on a global scale.